molecular formula C18H18ClN5O B11165047 4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11165047
M. Wt: 355.8 g/mol
InChI Key: FCSRFVUMYHEOCU-UHFFFAOYSA-N
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Description

4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse pharmacological activities, including anti-inflammatory, antipsychotic, and antiemetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the benzamide moiety. Common synthetic routes may include:

    Formation of Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of Benzamide Moiety: The tetrazole intermediate can then be reacted with 4-chloro-2-aminobenzamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various conditions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific pharmacological activity, which could include inhibition of certain enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-phenylbutan-2-yl)benzamide: Lacks the tetrazole ring.

    N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group.

    4-chloro-N-(4-phenylbutan-2-yl)-2-benzamide: Lacks the tetrazole ring and has a different substitution pattern.

Uniqueness

The presence of both the tetrazole ring and the chloro group in 4-chloro-N-(4-phenylbutan-2-yl)-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to similar compounds. This unique structure may confer distinct pharmacological properties and reactivity.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-N-(4-phenylbutan-2-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H18ClN5O/c1-13(7-8-14-5-3-2-4-6-14)21-18(25)16-10-9-15(19)11-17(16)24-12-20-22-23-24/h2-6,9-13H,7-8H2,1H3,(H,21,25)

InChI Key

FCSRFVUMYHEOCU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

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